N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a variety of effects on the cardiovascular system and other physiological processes.
Mechanism of Action
The primary mechanism of action of N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is its ability to activate sGC, an enzyme that plays a key role in regulating the production of cyclic guanosine monophosphate (cGMP). By increasing the levels of cGMP in the body, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 can help to relax blood vessels, improve blood flow, and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has a number of biochemical and physiological effects, including the ability to improve endothelial function, reduce pulmonary artery pressure, and improve cardiac output. Additionally, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of a variety of conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise, as well as the potential for off-target effects.
Future Directions
There are a number of promising directions for future research on N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 and other sGC activators. Some potential areas of focus include the development of more potent and selective compounds, the investigation of new therapeutic applications, and the exploration of combination therapies that may enhance the efficacy of these drugs. Additionally, further research is needed to fully understand the mechanisms of action of sGC activators and their potential effects on various physiological processes.
Conclusion:
In conclusion, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is a promising compound with a variety of potential therapeutic applications. While there are still many questions to be answered about its mechanisms of action and potential side effects, the results of early studies suggest that it may be a useful tool in the treatment of a variety of conditions. Further research is needed to fully understand the potential benefits and limitations of this compound, but the future looks bright for sGC activators and their potential to improve human health.
Synthesis Methods
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound requires specialized equipment and expertise.
Scientific Research Applications
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has been the subject of numerous scientific studies over the past several years, with researchers investigating its potential therapeutic applications in a variety of contexts. Some of the most promising areas of research include the treatment of pulmonary hypertension, heart failure, and other cardiovascular conditions.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-5-18(4,12-19)20-17(22)15-6-8-16(9-7-15)26(23,24)21-10-13(2)25-14(3)11-21/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBVCPIHAIHIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.